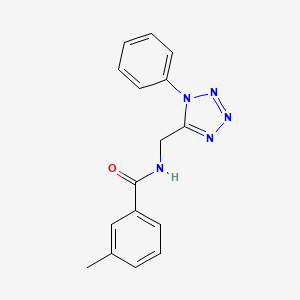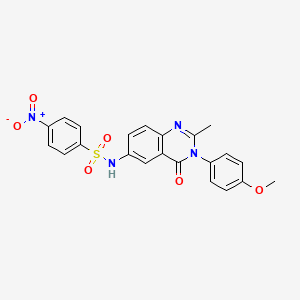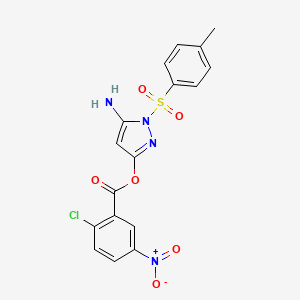![molecular formula C21H20N4OS B2362118 5-((3,4-ジヒドロイソキノリン-2(1H)-イル)(フェニル)メチル)-2-メチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール CAS No. 851809-14-8](/img/structure/B2362118.png)
5-((3,4-ジヒドロイソキノリン-2(1H)-イル)(フェニル)メチル)-2-メチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex organic compound featuring a fusion of thiazole and triazole rings, with a pendant dihydroisoquinoline moiety. Due to its unique structure, it has garnered interest in various fields, notably in medicinal chemistry and pharmacology, for its potential biological activities.
科学的研究の応用
"5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" has shown promise in various research areas:
Chemistry: As a ligand in coordination chemistry for forming metal complexes.
Biology: Potential as a bioactive compound influencing cell signaling pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Could be used as an intermediate in the synthesis of more complex molecules.
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .
Biochemical Pathways
The compound affects the metabolic pathway of AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates of this enzyme
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to disruption in the metabolism of certain substrates of this enzyme . This can potentially lead to therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 plays a crucial role .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the flexibility of the molecules allows them to better match the environment of the binding site of their biotarget and display higher bioactivity . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions:
Step 1: Formation of 3,4-dihydroisoquinoline by hydrogenation of isoquinoline using a suitable catalyst like palladium on carbon.
Step 2: Alkylation reaction to attach the phenylmethyl group to the dihydroisoquinoline.
Step 3: Cyclization to form the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved via condensation reactions using thiosemicarbazide and appropriate aldehydes under acidic conditions.
Step 4: Methylation to introduce the methyl group at the 2-position of the thiazole ring.
Industrial Production Methods
While there is limited information on the industrial-scale production of this specific compound, general methods would likely involve optimization of reaction conditions for scalability, including the use of flow reactors and continuous synthesis processes to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The dihydroisoquinoline moiety can undergo oxidation to yield isoquinoline derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid/sulfuric acid for introducing nitro groups.
Major Products
Oxidation Products: Isoquinoline derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Nitro-substituted aromatic compounds.
類似化合物との比較
Comparatively, "5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" stands out due to its unique triazole-thiazole core which is less common among similar bioactive compounds. Related compounds might include:
Imidazoles: Known for their antifungal properties.
Pyridazines: Common in pharmaceuticals for anti-inflammatory and antibacterial applications.
Benzimidazoles: Noted for anti-ulcer and anti-parasitic activities.
So, there you have it—a deep dive into "5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol"! Hope this satisfies your curiosity.
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-22-21-25(23-14)20(26)19(27-21)18(16-8-3-2-4-9-16)24-12-11-15-7-5-6-10-17(15)13-24/h2-10,18,26H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWAEYXEHNJJFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5=CC=CC=C5C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)

![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)
![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)

![2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2362057.png)
